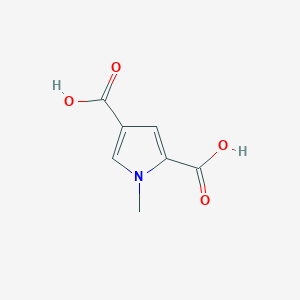

1-Methyl-1H-pyrrole-2,4-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-8-3-4(6(9)10)2-5(8)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHODEGXGFMTPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624271 | |

| Record name | 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68384-89-4 | |

| Record name | 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Methyl 1h Pyrrole 2,4 Dicarboxylic Acid

Classical and Retrosynthetic Approaches to the Pyrrole-2,4-dicarboxylic Acid System

A logical retrosynthetic analysis of 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid suggests several key disconnections. The final acid can be envisioned as arising from the hydrolysis of a corresponding diester, such as dimethyl 1-methyl-1H-pyrrole-2,4-dicarboxylate. This diester, in turn, can be disconnected at the N-CH₃ bond, leading back to a pyrrole-2,4-dicarboxylate ester.

The core pyrrole-2,4-dicarboxylate ring system can be constructed through classical methods. The two primary approaches are the Hantzsch and Paal-Knorr pyrrole (B145914) syntheses.

Hantzsch Pyrrole Synthesis: This method involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. nih.gov For the synthesis of a pyrrole-2,4-dicarboxylate system, this would typically involve the reaction of an α-halo-β-ketoester with an aminomalonate derivative. The regioselectivity of the Hantzsch synthesis is a critical consideration, as the substitution pattern of the final pyrrole is determined by the specific reactants chosen. nih.govorganic-chemistry.org

Paal-Knorr Pyrrole Synthesis: This synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. acs.orgorganic-chemistry.org To generate a pyrrole-2,4-dicarboxylic acid framework, a suitably substituted 1,4-dicarbonyl precursor bearing ester functionalities would be required. The mechanism of the Paal-Knorr synthesis is understood to proceed through the formation of a hemiaminal followed by cyclization and dehydration. acs.org

Modern Synthetic Routes for this compound and its Analogs

Modern synthetic chemistry offers a range of more sophisticated and often more efficient methods for the construction of highly substituted pyrroles like this compound.

Pyrrole Ring Formation Strategies

Beyond the classical methods, contemporary strategies for pyrrole ring formation often employ multi-component reactions or novel cyclization pathways. For instance, the reaction of enones with aminoacetonitrile (B1212223) can furnish 2,4-disubstituted pyrroles after a dehydrocyanation step. nih.gov While not directly yielding the dicarboxylic acid, this approach highlights the modularity of modern pyrrole synthesis.

Selective Carboxylation and Esterification Reactions

A key challenge in the synthesis of this compound is the regioselective introduction of the carboxylic acid groups. Starting from a pre-formed 1-methylpyrrole, direct carboxylation at both the C2 and C4 positions is difficult to control. A more common strategy involves the synthesis of a pyrrole already bearing one or more carboxylate groups, or functional groups that can be readily converted to carboxylic acids.

For instance, a 1-methyl-1H-pyrrole-2-carboxylate can be synthesized and then a second carboxyl group can be introduced at the C4 position. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation, or through directed metallation-carboxylation protocols. The hydrolysis of the resulting diester to the dicarboxylic acid is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) solution, followed by acidification. nih.gov

Esterification of the dicarboxylic acid can be carried out using standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

N-Methylation Techniques and Control of Regioselectivity

The introduction of the methyl group onto the pyrrole nitrogen can be achieved at various stages of the synthesis. If a pyrrole-2,4-dicarboxylate ester is synthesized first, it can be N-methylated using a variety of methylating agents. Common reagents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride or potassium carbonate. The regioselectivity of N-alkylation over O-alkylation of the ester groups is generally high due to the higher acidity of the N-H proton.

Alternatively, methylamine (B109427) can be used as the nitrogen source in a Paal-Knorr or Hantzsch-type synthesis, directly yielding the N-methylated pyrrole ring. acs.org A patent describes the synthesis of N-methylpyrrole from the reaction of methylamine with succinaldehyde (B1195056) under basic conditions. google.com

Catalytic Methods in the Synthesis of Pyrrole Carboxylic Acids

The development of catalytic methods has revolutionized the synthesis of complex heterocyclic compounds, including pyrroles. Transition metal catalysis, in particular, offers powerful tools for the construction of the pyrrole ring and the introduction of functional groups with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the synthesis of substituted pyrroles.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the formation of C-C and C-N bonds. For instance, palladium-catalyzed cyclization of internal alkynes with 2-amino-3-iodoacrylates can produce highly substituted pyrroles. acs.orgamanote.com Additionally, four-component palladium-catalyzed reactions of aryl iodides, imines, dipolarophiles, and carbon monoxide have been developed for the synthesis of fully substituted pyrroles. thieme-connect.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have also proven effective in pyrrole synthesis. Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers or terminal alkynes can lead to various polysubstituted pyrroles. nih.gov Furthermore, rhodium-catalyzed [4+1] cycloaddition of α,β-unsaturated imines with terminal alkynes provides another route to substituted pyrrole derivatives. thieme-connect.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of polysubstituted pyrroles. For example, the copper-catalyzed coupling of oxime acetates with dialkyl acetylenedicarboxylates under aerobic conditions yields highly substituted pyrroles. nih.gov Another approach involves the copper-catalyzed [3+1+1] cycloaddition of nitrones and α-acidic isocyanides. nih.govorganic-chemistry.orgacs.org

These catalytic methods often provide access to substitution patterns that are difficult to achieve through classical means and can proceed under milder reaction conditions.

Research Data Tables

Table 1: Classical Synthesis of Pyrrole-2,4-dicarboxylate Analogs

| Method | Reactants | Product | Key Features |

| Hantzsch Synthesis | β-ketoester, α-haloketone, primary amine | Substituted pyrrole-3-carboxylate | Versatile for various substitution patterns. nih.govnih.gov |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine | N-substituted pyrrole | Generally good yields, mechanism involves hemiaminal intermediate. acs.orgorganic-chemistry.org |

Table 2: Modern Synthetic Approaches to Substituted Pyrroles

| Method | Reactants | Catalyst/Reagent | Product |

| Dehydrocyanation | Enone, aminoacetonitrile | Microwave irradiation | 2,4-disubstituted pyrrole nih.gov |

| Hydrolysis | Dimethyl 1-methyl-1H-pyrrole-2,4-dicarboxylate | Sodium hydroxide | This compound nih.gov |

| N-Methylation | Diethyl pyrrole-2,4-dicarboxylate | Methyl iodide, NaH | Diethyl 1-methyl-1H-pyrrole-2,4-dicarboxylate |

Table 3: Transition Metal-Catalyzed Synthesis of Pyrrole Derivatives

| Catalyst System | Reaction Type | Reactants | Product |

| Palladium(II) | Cyclization | Internal alkyne, 2-amino-3-iodoacrylate | Polysubstituted pyrrole acs.org |

| Rhodium(I) | [4+1] Cycloaddition | α,β-unsaturated imine, terminal alkyne | Substituted pyrrole thieme-connect.com |

| Copper(I) | [3+2] Condensation | Oxime acetate, dialkyl acetylenedicarboxylate | Polysubstituted pyrrole nih.gov |

| Copper(II) | [3+1+1] Cycloaddition | Nitrone, α-acidic isocyanide | Polysubstituted pyrrole organic-chemistry.orgacs.org |

Ruthenium-Catalyzed Oxidative Coupling Processes

Ruthenium-based catalysts have emerged as powerful tools for the synthesis of complex heterocyclic molecules, including pyrrole derivatives, through oxidative coupling and annulation reactions. These methods often proceed via C-H bond activation, offering an atom-economical route to functionalized pyrroles. acs.orgnih.gov While direct synthesis of this compound via this method is not extensively documented, established ruthenium-catalyzed reactions provide a framework for its potential synthesis.

Efficient ruthenium(II) catalysts enable a variety of oxidative annulations. For instance, the coupling of enamines and alkynes can produce a wide array of decorated pyrroles. acs.orgnih.govuni-goettingen.de One strategy involves the reaction of enamides with alkynes through the cleavage of C(sp²)-H and N-H bonds, leading to N-substituted or N-unsubstituted pyrroles depending on the reaction conditions. nih.gov Furthermore, ruthenium catalysts have been utilized in multicomponent reactions, converting ketones, amines, and vicinal diols into various substituted pyrroles with high regioselectivity and functional group tolerance. acs.org

The direct functionalization of the pyrrole ring is also achievable. Ruthenium(II)-catalyzed C2-alkenylation of N-acyl pyrroles demonstrates regioselective activation of the C-H bond at the C2-position, providing monosubstituted pyrroles. rsc.org For the introduction of carboxylic acid groups, methods like the ruthenium-catalyzed oxidative cleavage of alkynes to carboxylic acids present a viable strategy. organic-chemistry.org This process uses a RuO₂/Oxone® system and proceeds under mild conditions. organic-chemistry.org Additionally, ruthenium-pincer complexes have been shown to catalyze the oxidation of alkyl halides to carboxylic acids, a reaction that tolerates five-membered heteroaromatic rings like pyrrole. acs.org

Table 1: Examples of Ruthenium-Catalyzed Reactions for Pyrrole Synthesis and Functionalization

| Reaction Type | Catalyst System | Substrates | Key Features |

| Oxidative Annulation | [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O | Enamines, Alkynes | Broad applicability, can be run aerobically. acs.org |

| Oxidative Annulation | [RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O | Enamides, Alkynes | Regioselective, forms N-acetyl or N-unsubstituted pyrroles. nih.gov |

| Multicomponent Reaction | Ru-complex, Base | Ketones, Amines, Diols | High atom-efficiency and regioselectivity. acs.org |

| C2-Alkenylation | [RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂·H₂O | N-Acyl Pyrroles, Alkenes | Regioselective C-H activation at the C2-position. rsc.org |

| Oxidative Cleavage | RuO₂, Oxone®, NaHCO₃ | Alkynes | Converts alkynes to carboxylic acids under mild conditions. organic-chemistry.org |

| Oxidation of Halides | Ru-PNP Pincer Complex, NaOH | Alkyl Halides | Tolerates pyrrole rings, converts halides to carboxylic acids. acs.org |

Iron-Containing Catalyst Systems for Pyrrole Carboxylate Synthesis

Iron catalysis represents a cost-effective, sustainable, and environmentally benign alternative to methods using precious metals. Significant progress has been made in using iron-containing systems for the synthesis of pyrrole carboxylates. acs.orgnih.govbohrium.com

A notable synthesis produces dialkyl 1H-pyrrole-2,5-dicarboxylates from substrates like 1-methyl-1H-pyrrole using iron-containing catalysts. researchgate.net This reaction involves treating the pyrrole with carbon tetrachloride and an alcohol in the presence of an iron catalyst, achieving quantitative yields. researchgate.net Various iron salts have been tested for this transformation, with their effectiveness compared.

Table 2: Activity of Iron Catalysts in the Synthesis of Diethyl 1-Methyl-1H-pyrrole-2,5-dicarboxylate *

| Catalyst | Yield (%) |

| Fe(C₅H₅)₂ (Ferrocene) | 98 |

| Fe(acac)₃ | 95 |

| Fe(OAc)₂ | 85 |

| FeBr₃ | 75 |

*Data derived from the synthesis of pyrrole-2,5-dicarboxylic acid esters, a structurally related compound class. researchgate.net

Other sustainable approaches utilize well-defined, air-stable molecular iron(0) complexes to synthesize a broad range of substituted pyrroles with high regioselectivity. acs.orgnih.govbohrium.com These methods are tolerant of various functional groups and can be used to produce C-2, C-3, and C-2 & C-4 substituted pyrroles. acs.org A two-step, one-pot process combining iron-catalyzed carboamination with copper-mediated cyclization has also been developed, affording completely regioselective formation of 1,2,4-trisubstituted pyrroles. bohrium.comdntb.gov.ua

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. Both experimental and computational methods have been employed to elucidate the pathways for pyrrole synthesis.

Reaction Mechanism Elucidation via Computational and Experimental Methods

For the iron-catalyzed synthesis of pyrrole dicarboxylates from 1-methyl-1H-pyrrole, a probable reaction mechanism has been proposed based on experimental data. researchgate.net The proposed pathway involves the reaction of the pyrrole with the trichloromethyl radical, generated from CCl₄ by the iron catalyst. This is followed by the formation of a trichloromethyl derivative intermediate, which then undergoes further transformation. researchgate.net

In other iron-catalyzed systems, a proposed mechanism involves a hydrogen autotransfer process, followed by a second oxidation and intramolecular dehydrative condensation to yield the pyrrole ring. acs.orgnih.gov Isotopic labeling studies have been instrumental in mechanistic investigations, for example, in the combined iron-catalyzed carboamination and copper-mediated cyclization, where evidence points to the activation of the alkyne moiety by the copper(I) reagent during the cyclization step. bohrium.com

Computational studies, often using Density Functional Theory (DFT), provide deep insights into reaction pathways, intermediates, and transition states. rsc.org Such studies can calculate the energy barriers for different steps, like Michael additions and cyclizations, helping to identify the rate-determining steps and predict regioselectivity. rsc.org

Kinetics and Thermodynamic Considerations in Synthetic Pathways

Kinetic studies are vital for understanding reaction rates and the influence of various parameters. In the iron-catalyzed synthesis of pyrrole-2,5-dicarboxylic acid esters, the rate constants and activation energies of specific steps have been determined from experimental data, providing a quantitative understanding of the reaction dynamics. researchgate.net

Kinetic analyses of other catalytic processes, such as the iron-catalyzed azidation of C-H bonds, have revealed reaction orders with respect to the alkane, the oxidant, and the catalyst. youtube.com For instance, a zero-order dependence on the iron catalyst suggests that the catalyst is not involved in the rate-limiting step, which in that case was determined to be C-H cleavage. youtube.com Such kinetic data, combined with other experimental observations, allows for the construction of a complete mechanistic picture, differentiating between possible pathways and explaining the role of each component in the catalytic cycle. youtube.com

Green Chemistry Principles in Pyrrole Dicarboxylic Acid Synthesis

The synthesis of pyrrole derivatives is an active area for the application of green chemistry principles, aiming for more sustainable and environmentally friendly processes. semanticscholar.org

A key strategy is the use of renewable, bio-based feedstocks. acs.orgpolimi.it For example, N-substituted pyrrole carboxylic acid derivatives have been synthesized from 3-hydroxy-2-pyrones, which can be prepared from renewable sources. acs.orgpolimi.it These reactions can be performed under sustainable conditions, such as neat (solvent-free) at moderate temperatures (50–75 °C) or in aqueous solutions, avoiding the use of hazardous organic solvents. acs.orgpolimi.it Another innovative route produces pyrrole-2-carboxylic acid from D-glucosamine (derived from chitin) and pyruvic acid (derived from cellulose), demonstrating the use of substrates from different biological feedstocks. cam.ac.ukresearchgate.net

The use of heterogeneous catalysts is another cornerstone of green synthesis, as they can be easily separated from the reaction mixture and recycled, reducing waste. nih.govbenthamdirect.com Iron catalysts, being earth-abundant and less toxic than many precious metals, are inherently "greener" choices for chemical transformations. acs.orgnih.gov The development of efficient, air-stable iron complexes further enhances the sustainability of these synthetic methods. nih.govbohrium.com These approaches, focused on renewable inputs, safer reaction media, and catalyst recycling, are paving the way for the sustainable production of this compound and related compounds.

Reactivity and Chemical Transformations of 1 Methyl 1h Pyrrole 2,4 Dicarboxylic Acid Derivatives

Reactions of the Carboxylic Acid Functionalities

The carboxylic acid groups at the C2 and C4 positions of the pyrrole (B145914) ring are key to many of the characteristic reactions of this molecule. These functional groups can undergo a variety of transformations, including esterification, amidation, decarboxylation, and hydrolysis.

Esterification and Amidation Reactions

Esterification:

The dicarboxylic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the diester. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration leads to the formation of the ester. For dicarboxylic acids, this process can occur at both carboxyl groups to yield the corresponding diester. masterorganicchemistry.com

Alternative methods for esterification that are suitable for acid-sensitive substrates include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Alkylation with agents like methyl iodide (MeI) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂) can also produce methyl esters. commonorganicchemistry.com

Amidation:

The carboxylic acid functionalities can also be converted to amides. Direct condensation of carboxylic acids with amines to form amides is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.govacs.org However, this can be overcome by using coupling agents or by activating the carboxylic acid. For instance, dicarboxylic acids can be converted to diamides by reacting them with amines in the presence of a Lewis acid catalyst like niobium pentoxide (Nb₂O₅). nih.govacs.org This method has been shown to be effective for the synthesis of various diamides from dicarboxylic acids and amines. nih.govacs.org

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.net The resulting acyl chloride can then readily react with an amine to form the corresponding amide. organic-chemistry.org This two-step process is a common and effective way to synthesize amides from carboxylic acids. researchgate.net

Decarboxylation and Decarboxylative Coupling Reactions

Decarboxylation:

The removal of one or both carboxylic acid groups from 1-methyl-1H-pyrrole-2,4-dicarboxylic acid can be achieved under specific conditions. The decarboxylation of pyrrole-2-carboxylic acids is known to be catalyzed by acid in strongly acidic aqueous solutions. researchgate.netnih.gov The mechanism involves the protonation of the pyrrole ring at the C2 position, which facilitates the departure of carbon dioxide. nih.gov The rate of decarboxylation increases with decreasing pH. researchgate.net For dicarboxylic acids, selective decarboxylation can sometimes be achieved by controlling the reaction conditions. The Krapcho decarboxylation, which is typically used for β-ketoesters, can also be applied to certain malonic acid derivatives under aqueous microwave conditions with a salt additive like lithium chloride. organic-chemistry.org

Decarboxylative Coupling:

Decarboxylative coupling reactions offer a powerful method for the formation of new carbon-carbon or carbon-heteroatom bonds by replacing a carboxylic acid group with another moiety. Palladium-catalyzed decarboxylative coupling reactions are particularly well-developed. nih.govnih.govrsc.org For instance, aryl carboxylic acids can be coupled with various partners. rsc.org A notable example is the palladium-catalyzed decarboxylative cross-coupling of propiolic acids with iodoarenes to synthesize 1,4-disubstituted 1,3-diynes. nih.gov While specific examples for this compound are not extensively documented, the principles of these reactions suggest its potential as a substrate in such transformations. The reaction typically involves the formation of a metal-carboxylate species, followed by decarboxylation and subsequent reductive elimination or other coupling steps to form the final product. nih.gov

Hydrolysis and Transesterification Processes

Hydrolysis:

The ester derivatives of this compound can be hydrolyzed back to the parent dicarboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). cymitquimica.commdpi.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to give the carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. Selective monohydrolysis of a diester to a monoester can sometimes be achieved by carefully controlling the reaction conditions, such as the amount of base and the reaction temperature. mdpi.com In some cases, in situ hydrolysis of esters, such as tert-butyl esters, can be achieved during a one-pot synthesis by utilizing an acid byproduct generated in the reaction. nih.gov

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. mdpi.com This reaction is also typically catalyzed by either an acid or a base. For diesters like dimethyl 1-methyl-1H-pyrrole-2,4-dicarboxylate, reaction with a different alcohol in the presence of a suitable catalyst can lead to the formation of a new diester. The process is an equilibrium, and using a large excess of the new alcohol can drive the reaction to completion. This method is particularly useful for synthesizing a variety of esters from a common precursor. mdpi.com

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity. However, the reactivity and regioselectivity of electrophilic substitution on this compound and its derivatives are influenced by the substituents already present on the ring.

The N-methyl group is an activating group, while the two carboxylate or ester groups are deactivating, electron-withdrawing groups. In general, electrophilic substitution on pyrroles preferentially occurs at the C2 and C5 positions. In the case of dimethyl 1-methyl-1H-pyrrole-2,4-dicarboxylate, the C2 and C4 positions are occupied. The remaining C3 and C5 positions are available for substitution. The directing effects of the existing substituents will determine the position of the incoming electrophile. The N-methyl group directs to the C2 and C5 positions, while the C2- and C4-ester groups direct to the C3 and C5 positions. The outcome of an electrophilic substitution reaction will therefore depend on the specific electrophile and reaction conditions. For example, electrophilic substitution on the related dimethyl 1-methylcarbazole-2,3-dicarboxylate has been shown to occur at specific positions on the carbazole (B46965) ring system, demonstrating the feasibility of such reactions on substituted aromatic heterocycles. scielo.brplu.mx

Nucleophilic Reactions at Carbonyl Centers

The carbonyl carbons of the carboxylic acid or ester functionalities in derivatives of this compound are electrophilic and can be attacked by nucleophiles. msu.edulibretexts.orgmasterorganicchemistry.comoregonstate.edu These reactions are fundamental to the interconversion of carboxylic acid derivatives.

In nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. oregonstate.edu This intermediate can then expel a leaving group to regenerate the carbonyl group, resulting in a substitution product. The reactivity of the carbonyl group is influenced by the nature of the leaving group. For instance, an acid chloride is more reactive than an ester, which is in turn more reactive than an amide. oregonstate.edu

These reactions allow for the conversion of the dicarboxylic acid or its esters into a variety of other functional groups. For example, reaction with amines leads to amides, reaction with alcohols (in the case of acid chlorides) leads to esters, and reaction with organometallic reagents like Grignards can lead to the formation of tertiary alcohols after reaction with both ester groups. msu.eduyoutube.com The two carbonyl centers in the dicarboxylic acid derivatives provide opportunities for the synthesis of molecules with diverse functionalities at both the C2 and C4 positions.

Cycloaddition Reactions Involving Pyrrole Diones and Carboxylic Acids

Pyrrole derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, leading to the formation of complex cyclic structures.

While this compound itself is not a typical diene for Diels-Alder reactions, its derivatives can be precursors to reactive species. For example, decarboxylation and subsequent oxidation could potentially lead to a pyrrole-dione structure. 1-Methyl-1H-pyrrole-2,5-dione (N-methylmaleimide) is a well-known dienophile in [4+2] cycloaddition reactions. researchgate.net It readily reacts with dienes, such as furoic acid, to form cycloadducts. researchgate.net These reactions are often highly regioselective and can proceed via a concerted or stepwise mechanism. researchgate.netyoutube.comlibretexts.org

Furthermore, pyrrole derivatives can act as dienes in [4+3] cycloaddition reactions, providing a route to 8-azabicyclo[3.2.1]octane frameworks, which are present in tropane (B1204802) alkaloids. thieme-connect.de However, the aromaticity of the pyrrole ring makes it a less reactive diene compared to furan, and often requires specific activation or highly reactive dienophiles. thieme-connect.dersc.org Computational studies have been employed to investigate the reactivity of the pyrrole moiety as a diene and to predict the stereochemical outcome of such cycloaddition reactions. rsc.org

The diverse reactivity of this compound and its derivatives makes them valuable synthons in the construction of a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Condensation Reactions and Schiff Base Formation

Derivatives of this compound, particularly those where the carboxylic acid groups are converted to aldehydes, are valuable precursors for condensation reactions. A notable example involves the reaction of 2,4-dichloro-1-methyl-1H-pyrrole-3,5-dicarboxaldehyde with various amines to produce Schiff bases. These reactions are fundamental in constructing more complex molecular frameworks. The formation of the imine linkage in a Schiff base is a reversible reaction and typically requires acid or base catalysis.

The resulting Schiff bases can be subsequently reduced to form stable secondary amines, which can undergo further derivatization. This two-step process of condensation followed by reduction provides a reliable method for C-N bond formation and the introduction of diverse substituents onto the pyrrole core.

Table 1: Examples of Schiff Base Formation from Pyrrole Derivatives

| Pyrrole Precursor | Amine Reactant | Product | Reference |

| 2,4-dichloro-1-methyl-1H-pyrrole-3,5-dicarboxaldehyde | Various primary amines | Corresponding Schiff bases | |

| Pyrrole aldehydes | Amines | Schiff bases |

This table is interactive and can be sorted by clicking on the column headers.

Functional Group Interconversions and Advanced Derivatization

The carboxylic acid moieties of this compound and its derivatives are amenable to a wide array of functional group interconversions, significantly expanding their synthetic utility.

One of the most common transformations is the conversion of the carboxylic acids into esters or amides. For instance, the nitrated analogue, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, can be readily amidated by reacting it with various amines. This amidation is a key step in the synthesis of a series of 1-methyl-4-nitropyrrole-2-carboxamides and -carboxanilides, which have been evaluated for their biological activities. The synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid itself involves the nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate, followed by hydrolysis of the ester group.

Selective reduction of one functional group in the presence of another is a powerful tool in the derivatization of these pyrroles. For example, a diester derivative of a polyfunctional pyrrole can be selectively reduced at one ester position to yield a primary alcohol using sodium borohydride, leaving the second ester group intact. This chemoselectivity allows for the stepwise modification of the pyrrole scaffold.

Further advanced derivatization can be achieved through tandem reactions. One such example is the tandem addition/elimination/cyclization reaction of 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione with 2-(tributylstannyl)pyrrole derivatives. scispace.com This process leads to the formation of N-methyl-3,4-di(1H-pyrrol-2-yl)-1H-pyrrole-2,5-diones, which are precursors to substituted 3,4-di(1H-pyrrol-2-yl)maleimides. scispace.com These complex structures highlight the potential of using functionalized pyrroles as building blocks for novel heterocyclic systems.

Table 2: Key Functional Group Interconversions and Derivatizations

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

| 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | Various amines | 1-methyl-4-nitropyrrole-2-carboxamides/-carboxanilides | Amidation | |

| Methyl 1-methyl-1H-pyrrole-2-carboxylate | Nitrating agent, then hydrolysis | 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid | Nitration, Hydrolysis | |

| Polyfunctional pyrrole diester | Sodium borohydride | Mono-alcohol, mono-ester pyrrole | Selective Reduction | |

| 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione | 2-(tributylstannyl)pyrrole derivatives | N-methyl-3,4-di(1H-pyrrol-2-yl)-1H-pyrrole-2,5-dione | Tandem Addition/Elimination/Cyclization | scispace.com |

This table is interactive and can be sorted by clicking on the column headers.

Coordination Chemistry and Metal Organic Frameworks Mofs with 1 Methyl 1h Pyrrole 2,4 Dicarboxylic Acid Ligands

Design Principles for Pyrrole (B145914) Carboxylate Ligands in Coordination Chemistry

The rational design of functional porous materials like MOFs hinges on the selection of appropriate building blocks to achieve a target topology and pore environment. rsc.org This approach, often termed reticular chemistry, allows for the systematic construction of frameworks with tailored properties. semanticscholar.org Pyrrole carboxylate ligands, including 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid, introduce specific design elements:

Asymmetry and Low Symmetry: Unlike the highly symmetric linkers (e.g., terephthalic acid) often used in MOF chemistry, this compound is a low-symmetry linker. The use of such asymmetric building blocks is a key strategy for creating non-centrosymmetric frameworks, which can exhibit interesting properties. nih.gov Desymmetrization of linkers presents both a challenge in predicting the final structure and an opportunity to create MOFs with unusual and complex topologies that are otherwise inaccessible. acs.orgnih.gov

Functionality of the Pyrrole Ring: The pyrrole heterocycle offers distinct chemical features. The nitrogen atom influences the electronic properties of the linker. In the case of this compound, the methyl group serves two roles: it removes the N-H group, which could otherwise act as a hydrogen-bond donor, and it introduces a functional group that projects into the pores of the resulting framework, influencing their size and chemical environment.

Synthesis and Structural Characterization of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. nih.gov The synthesis of coordination polymers with dicarboxylate ligands like this compound typically involves reacting a metal salt with the ligand in a suitable solvent system.

The structural characterization of these materials is paramount and is primarily accomplished through single-crystal X-ray diffraction. This technique reveals the precise arrangement of atoms, bond lengths, and angles, providing a definitive understanding of the coordination environment of the metal ions and the connectivity of the framework. Other characterization methods include powder X-ray diffraction (PXRD) to confirm the bulk purity of the synthesized phase, infrared spectroscopy to verify the coordination of the carboxylate groups, and thermogravimetric analysis (TGA) to assess thermal stability. rsc.org

Although specific crystal structures for coordination polymers of this compound are not widely reported, studies on analogous systems with other dicarboxylates provide insight into the likely coordination modes and resulting structures. rsc.org

Metal-Organic Frameworks (MOFs) Utilizing Pyrrole Dicarboxylic Acid Linkers

Pyrrole-based dicarboxylic acids are valuable linkers for constructing MOFs with tailored properties. acs.orgnih.gov For instance, MOFs have been synthesized using linkers like 2,5-furandicarboxylic acid and 2,5-pyrrole dicarboxylic acid (pyrdc), creating isomorphs of known structures and allowing for systematic investigation of how the heterocycle influences properties such as gas separation. acs.org

One such example is the Al-based MOF, CAU-10-pyrdc, which utilizes 2,5-pyrrole dicarboxylic acid. The table below summarizes key properties of this MOF, which serves as a close analogue for what might be expected from frameworks built with this compound.

| Property | Value | Reference |

| MOF Name | CAU-10-pyrdc | acs.org |

| Metal Ion | Aluminum (Al³⁺) | acs.org |

| Linker | 2,5-pyrrole dicarboxylic acid | acs.org |

| Application Studied | C₂H₆/C₂H₄ Separation | acs.org |

Hydrothermal and Solvothermal Synthesis of MOFs

Hydrothermal and solvothermal synthesis are the most common methods for producing crystalline MOFs. google.com These techniques involve heating the constituent metal precursors and organic linkers in a sealed vessel, with water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the framework.

Key parameters that can be controlled to influence the outcome of the synthesis include:

Temperature and Reaction Time: These affect the kinetics of crystal nucleation and growth.

Solvent System: The choice of solvent can influence the solubility of the components and can sometimes lead to different final structures.

Modulators: The addition of monotopic ligands, such as acetic acid, can modulate the reaction rate, leading to larger, higher-quality crystals.

A patent for air filtration technology lists pyrrole-2,4-dicarboxylic acid as a potential linker for MOF synthesis, suggesting solvothermal methods under reflux for 12 to 24 hours as a viable route. google.com

| Parameter | Typical Range/Conditions |

| Method | Solvothermal / Hydrothermal |

| Temperature | 100 - 180 °C |

| Time | 12 - 72 hours |

| Solvent | DMF, DEF, Water, Ethanol |

| Modulator | Acetic Acid, Benzoic Acid |

Topological Diversity and Network Structures in Pyrrole-Based MOFs

The topology of a MOF describes the underlying connectivity of its nodes (metal clusters) and linkers, abstracting it to a net. The use of low-symmetry linkers, such as this compound, can lead to significant topological diversity. acs.org While high-symmetry linkers often produce predictable, high-symmetry nets (like pcu , fcu , or dia ), asymmetric linkers can result in more complex, low-symmetry, and often interpenetrated or non-centrosymmetric structures. nih.govnih.gov

The study of pyrrolo-pyrrole-based linkers with low symmetry has shown that this asymmetry plays a critical role in the structural diversity between resulting MOFs, even leading to different topologies from very similar linkers. acs.orgnih.gov This structural irregularity is not a flaw; it is a design feature that can create unique pore environments and functionalities. For example, it can lead to hydrophilic channels containing uncoordinated functional groups, which can enhance properties like proton conductivity. nih.gov

Rational Design of Pore Architectures and Functionalization within MOFs

A primary goal in MOF research is the rational design of pore architectures to control their size, shape, and chemical functionality. rsc.org This allows for the fine-tuning of the framework for specific applications like gas storage, separation, or catalysis. semanticscholar.orgresearchgate.net

The functionalization of pores can be achieved in two main ways:

Pre-synthetic functionalization: Using linkers that already contain the desired functional groups. berkeley.edu For this compound, the methyl group is a pre-installed functionality that will inevitably line the pores of the resulting MOF, altering its surface from what a non-methylated analogue would produce.

Post-synthetic modification: Chemically modifying the framework after it has been synthesized. escholarship.org

The specific structure of this compound allows for precise control over the pore environment. The placement of the methyl group and the inherent electronic properties of the pyrrole ring can create specific binding sites for guest molecules, potentially leading to high selectivity in adsorption processes. escholarship.orgresearchgate.net

Supramolecular Chemistry and Self Assembly of 1 Methyl 1h Pyrrole 2,4 Dicarboxylic Acid Derivatives

Hydrogen Bonding Motifs in Solid-State Structures

The solid-state arrangement of 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid derivatives is profoundly influenced by the formation of specific hydrogen bonding patterns. Unlike unsubstituted pyrrole (B145914) rings that can act as hydrogen bond donors via the N-H group, the N-methyl group in the title compound blocks this possibility. Consequently, the supramolecular assembly is predominantly directed by the interactions of the carboxylic acid functional groups.

Carboxylic Acid Dimerization and Extended Hydrogen Bond Networks

A ubiquitous and highly predictable hydrogen bonding motif involving carboxylic acids is the formation of centrosymmetric dimers. In this arrangement, two carboxylic acid groups from adjacent molecules interact through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring pattern described by the graph-set notation R²₂(8). This robust supramolecular synthon is a consistent feature in the crystal structures of many carboxylic acids, including derivatives of pyrrole dicarboxylic acids.

For instance, studies on the closely related 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid have shown that bidentate hydrogen-bonded contacts between the carboxylic acid groups on adjacent pyrrole units are a consistent feature in their solid-state structures. rsc.org These dimer motifs can then serve as building blocks, propagating into one-dimensional ribbons or chains. In the case of this compound, the two carboxylic acid groups at the 2- and 4-positions can engage in dimerization with neighboring molecules, leading to the formation of extended hydrogen-bonded networks. The relative orientation of these groups allows for the potential formation of complex sheet or framework structures.

Role of N-H and C=O Groups in Intermolecular Interactions

While the N-methyl group of the target compound is not a hydrogen bond donor, the carbonyl oxygen (C=O) of the carboxylic acid groups is a primary hydrogen bond acceptor. In the classic carboxylic acid dimer, the hydroxyl proton (O-H) of one molecule donates to the carbonyl oxygen of the second molecule, and vice versa.

In related pyrrole systems that do possess an N-H group, this moiety plays a crucial role in extending the supramolecular structure. For example, in diethyl pyrrole-2,5-dicarboxylate, the crystal structure consists of pairs of molecules linked by N-H···O hydrogen bonds to the ester carbonyl oxygen, forming dimers. mdpi.com Likewise, in various 2-acyl-3,5-dimethylpyrroles, this N-H···O dimer formation is a common structural feature. mdpi.com The absence of the N-H donor in this compound means that the supramolecular synthesis relies entirely on the carboxylic acid groups and other weaker interactions. The carbonyl oxygens remain critical as the primary acceptor sites for the carboxylic acid protons.

Crystal Engineering Strategies for Directed Assembly

Research on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives demonstrates that small structural changes in the monomeric unit can effectively direct the assembly into one-, two-, or three-dimensional structures. rsc.org The substitution on the N-phenyl ring, for example, can influence the packing arrangement of the primary hydrogen-bonded chains, leading to different supramolecular architectures. rsc.org This principle is directly applicable to this compound. By introducing other functional groups onto the pyrrole ring (at the 3- or 5-positions) or by co-crystallizing the diacid with other molecules (crystal formers), one can systematically steer the self-assembly process. The predictable nature of the hydrogen bonding allows for a rational design approach to creating materials with specific topologies and potential functions, such as porosity.

Formation of One-, Two-, and Three-Dimensional Networks

The bifunctional nature of this compound allows it to act as a linker, connecting multiple molecules to form extended networks. The specific dimensionality of these networks is dictated by the geometry of the molecule and the interplay of intermolecular forces.

One-Dimensional (1D) Networks: The most straightforward assembly beyond a simple dimer is the formation of linear chains or ribbons. rsc.org This can occur if the dicarboxylic acid molecules arrange in a way that the hydrogen-bonding interactions propagate primarily in one direction. For example, 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid has been shown to form ribbon aggregates through these interactions.

Two-Dimensional (2D) Networks: If the hydrogen-bonded chains are further linked together, two-dimensional sheets can be formed. This cross-linking can be mediated by the second carboxylic acid group or by other weaker interactions. The planarity of the pyrrole ring can facilitate the formation of such lamellar structures.

Three-Dimensional (3D) Networks: The interconnection of 2D sheets or the formation of hydrogen bonds in multiple directions can lead to the creation of complex three-dimensional frameworks. rsc.org These 3D networks are of particular interest as they can define channels or cavities within the crystal structure, leading to porous materials with potential applications in storage or separation.

The specific outcome is a delicate balance of factors, including the substitution pattern on the pyrrole core and the crystallization conditions.

Non-Covalent Interactions and Their Influence on Supramolecular Architectures

While strong O-H···O hydrogen bonds are the primary drivers of self-assembly, weaker non-covalent interactions play a crucial role in stabilizing the resulting supramolecular architectures and influencing the final packing arrangement.

One important interaction is the stacking of the aromatic pyrrole rings (π–π stacking). In the crystal structure of diketopyrrolopyrrole derivatives, slipped stack arrangements are observed, with π–π stacking distances of around 3.55 Å. acs.org These interactions can help organize the molecules into columns or layers.

Furthermore, weaker C-H···O or C-H···π interactions can provide additional stability. In the crystal structure of methyl 1H-pyrrole-2-carboxylate, weak C-H···π interactions contribute to the formation of a secondary network of strands that interconnect the primary hydrogen-bonded chains, leading to a sheet-like structure. The methyl group on the nitrogen of this compound and the C-H bonds on the pyrrole ring can act as weak hydrogen bond donors to oxygen acceptors or the π-system of adjacent rings. The interplay of these varied interactions, including edge-to-face and carbonyl-carbonyl contacts, ultimately determines the precise conformation and packing of the molecules in the crystal lattice. nih.govrsc.org

Host-Guest Chemistry in Pyrrole-Based Supramolecular Materials

The ability of pyrrole dicarboxylic acid derivatives to form well-defined, often porous, supramolecular networks makes them attractive candidates for host-guest chemistry. The cavities or channels created within the 3D frameworks can encapsulate smaller guest molecules, such as solvents.

A clear example is seen in the crystal structure of a 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid derivative, which assembles into a 3D hydrogen-bonded network. This network forms cavities that are filled by disordered solvent molecules. The host framework is built from the self-assembly of the pyrrole derivative, which then accommodates the guest molecules within its voids.

More broadly, the pyrrole motif is a key component in the design of sophisticated host molecules. Oligopyrrolic macrocycles and cages have been synthesized and used for selective guest encapsulation, anion binding, and gas absorption. acs.org These larger, more complex hosts often utilize the hydrogen-bonding capabilities of pyrrole N-H groups, but the fundamental principle of using a rigid or semi-rigid pyrrole-based scaffold to define a binding pocket is central. For instance, pyrrole-based metal compounds have been computationally designed as hosts for the recognition and isolation of fullerene guest molecules. nih.govaip.org This demonstrates the potential for creating highly selective host-guest systems based on functionalized pyrrole building blocks like this compound.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Pyrrole 2,4 Dicarboxylic Acid

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid has not been reported in the reviewed literature, extensive studies on analogous pyrrole (B145914) carboxylic acids and dicarboxylic acids allow for a detailed and accurate prediction of its solid-state characteristics.

Analysis of Conformational Preferences in Solid State

In the solid state, the molecule's conformation is dictated by the interplay of intramolecular steric effects and intermolecular packing forces. The two carboxylic acid groups at positions 2 and 4 are expected to be nearly coplanar with the pyrrole ring. This planarity maximizes π-conjugation between the carbonyl groups and the aromatic ring system. Studies on related compounds, such as dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, show that the dihedral angles between the pyrrole ring and the carbonyl groups are typically small, often less than 7°. researchgate.net This suggests a rigid and planar molecular backbone for this compound. The relative orientation of the hydroxyl group within each carboxylic acid function (syn or anti) will be influenced by the hydrogen bonding network established in the crystal.

Determination of Intermolecular Hydrogen Bonding Networks

The defining feature of the crystal structure of carboxylic acids is the formation of strong hydrogen bonds. For this compound, which lacks an N-H donor, the intermolecular interactions are dominated by the carboxylic acid moieties. It is anticipated that molecules will form centrosymmetric dimers through pairs of O-H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net This common interaction is described by the graph-set motif R²₂(8). mdpi.com

Given the presence of two carboxylic acid groups, these dimeric units can further link to other molecules, creating extended supramolecular architectures. For instance, derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid are known to form one-dimensional ribbons or two-dimensional sheets through such hydrogen-bonded contacts. Therefore, this compound is likely to form extended chains or layered structures stabilized by a robust network of O-H⋯O hydrogen bonds.

To illustrate the typical crystallographic parameters for a related compound, the data for dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate is presented below.

| Parameter | Value |

|---|---|

| Formula | C12H17NO4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4697 (7) |

| b (Å) | 14.616 (2) |

| c (Å) | 19.784 (3) |

| β (°) | 90.467 (2) |

| Volume (ų) | 1292.4 (4) |

| Z | 4 |

The geometry of the hydrogen bonds is crucial for the stability of the crystal lattice. The table below provides typical hydrogen bond parameters for the dimeric motif found in pyrrole-2-carboxylic acid, which serves as a model for the interactions expected in this compound.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O–H···O | 0.84 | 1.80-1.90 | 2.60-2.70 | ~170 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint and offers deep insights into functional groups, conformational isomers, and intermolecular interactions.

Full Vibrational Assignment and Conformational Analysis

A complete vibrational assignment for this compound can be predicted based on the well-established characteristic frequencies of its constituent functional groups. The spectrum would be a composite of vibrations from the N-methylated pyrrole ring and the two carboxylic acid substituents. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support experimental assignments for related molecules. researchgate.netacs.orgnih.gov

The most prominent vibrational modes are expected as follows:

O-H Stretching: A very broad and intense band in the IR spectrum, typically centered in the 3300-2500 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretching: Bands in the 3150-3100 cm⁻¹ range are due to the aromatic C-H bonds of the pyrrole ring, while aliphatic C-H stretching from the methyl group would appear around 2950 cm⁻¹.

C=O Stretching: A very strong and sharp absorption in the IR spectrum, expected around 1710-1680 cm⁻¹. researchgate.net Its precise position is sensitive to the strength of the hydrogen bonding.

Pyrrole Ring Stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ corresponding to the C=C and C-N stretching vibrations of the pyrrole ring.

O-H Bending: An in-plane O-H bending mode is coupled with the C-O stretching vibration and appears in the 1440-1395 cm⁻¹ region. A characteristic broad absorption due to the out-of-plane O-H bend of the cyclic dimer is expected around 920 cm⁻¹. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (H-bonded) | 3300-2500 | Strong, Broad |

| C-H stretch (aromatic) | 3150-3100 | Medium |

| C-H stretch (methyl) | ~2950 | Medium-Weak |

| C=O stretch (dimer) | 1710-1680 | Very Strong |

| C=C, C-N ring stretch | 1600-1400 | Medium-Strong |

| O-H bend (in-plane) | 1440-1395 | Medium |

| O-H bend (out-of-plane) | ~920 | Medium, Broad |

Spectroscopic Signatures of Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy is exceptionally sensitive to the presence and nature of hydrogen bonds. nih.gov The most definitive spectroscopic signature of the O-H⋯O hydrogen bonding in the dimeric structure of this compound is the dramatic change in the O-H stretching vibration. researchgate.net Compared to a "free" hydroxyl group which absorbs near 3550 cm⁻¹, the formation of the hydrogen-bonded dimer causes this band to shift to a much lower frequency (a red shift) and to broaden considerably over several hundred wavenumbers.

A second key indicator is the position of the carbonyl (C=O) stretching band. In a monomeric, non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the C=O stretch would be expected at a higher frequency. The shift of this band to the lower 1710-1680 cm⁻¹ range is a direct consequence of the weakening of the C=O bond as the oxygen atom accepts a hydrogen bond. researchgate.net The presence of the broad out-of-plane O-H bending mode near 920 cm⁻¹ further confirms the cyclic dimer structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information on the electronic transitions within a molecule. The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system formed by the pyrrole ring and the two carboxylic acid groups.

Pyrrole monomer itself exhibits a strong π→π* absorption band around 205-210 nm. researchgate.net The attachment of two carboxyl groups, which act as chromophores, is expected to cause a significant bathochromic (red) shift of this absorption to longer wavelengths, likely into the 250-300 nm region. A weaker n→π* transition, originating from the non-bonding electrons on the carbonyl oxygen atoms, may also be observed at a longer wavelength, but this is often obscured by the more intense π→π* band. researchgate.net

Information regarding the fluorescence properties of simple pyrrole carboxylic acids is scarce. Generally, such compounds are not known to be strong fluorophores. Excitation at the absorption maximum may lead to some emission, but it is anticipated to be weak. The potential for fluorescence quenching and non-radiative decay pathways is typically high in such systems.

Correlation of Electronic Structure with Optical Properties

The optical properties of this compound are intrinsically linked to its electronic structure. The absorption of ultraviolet and visible light by the molecule corresponds to the excitation of valence electrons to higher energy orbitals. The presence of the pyrrole ring, a heteroaromatic system, and two carboxyl groups gives rise to characteristic electronic transitions.

The primary electronic transitions expected for this compound are π → π* and n → π* transitions. shu.ac.uklibretexts.org The conjugated π-system of the pyrrole ring is the main chromophore responsible for strong π → π* transitions, typically observed in the UV region. libretexts.orguzh.ch The lone pair electrons on the nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylic acid groups can undergo n → π* transitions. These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.ukuzh.ch

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition is often observed due to the stabilization of the non-bonding orbitals. Conversely, π → π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. tanta.edu.eg The presence of the methyl group on the nitrogen atom and the two electron-withdrawing carboxylic acid groups on the pyrrole ring will influence the energy levels of the molecular orbitals and thus the specific wavelengths of absorption.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (pyrrole ring) → π (pyrrole ring) | 200-300 nm | High |

| n → π | n (N, O) → π (pyrrole ring, C=O) | 250-350 nm | Low to Medium |

Note: The exact λmax values require experimental measurement but can be predicted based on the analysis of similar chromophoric systems.

Ligand-Based Luminescence in Coordination Frameworks

This compound is a promising organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). The luminescence properties of such materials often originate from the organic ligand itself. rsc.org The rigid structure of the pyrrole ring and the presence of conjugated π-electrons can give rise to fluorescence or phosphorescence upon excitation with UV light.

When this dicarboxylic acid is coordinated to a metal center, its luminescence properties can be significantly altered. The coordination can enhance the rigidity of the ligand, which reduces non-radiative decay pathways and often leads to an increase in luminescence intensity. mdpi.com The nature of the metal ion is also crucial. Coordination to d10 metal ions like Zn(II) or Cd(II) frequently results in strong ligand-based luminescence, as these metal centers are not prone to quenching the emission. rsc.orgresearchgate.net

In contrast, coordination to lanthanide ions can lead to sensitization, where the organic ligand absorbs light and efficiently transfers the energy to the metal ion, resulting in characteristic sharp emission bands from the lanthanide center. nih.gov The emission spectrum of a coordination framework based on this compound would be expected to be red-shifted compared to the free ligand due to the extension of the π-conjugated system upon coordination.

Table 2: Potential Luminescence Properties in Coordination Frameworks

| Framework Component | Expected Luminescence Behavior |

| Free this compound | Weak to moderate fluorescence in solution. |

| Coordination to d10 metals (e.g., Zn2+, Cd2+) | Enhanced ligand-based fluorescence, often with a red-shift in the emission maximum. mdpi.com |

| Coordination to Lanthanide metals (e.g., Eu3+, Tb3+) | Potential for ligand-to-metal energy transfer, resulting in characteristic metal-centered luminescence. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in both solution and the solid state.

Solution-State NMR: In a typical deuterated solvent like DMSO-d6, the 1H NMR spectrum would provide key information. The protons on the pyrrole ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions relative to the methyl and carboxyl substituents. The N-methyl group would exhibit a singlet, likely in the range of 3.5-4.0 ppm. The carboxylic acid protons would appear as broad singlets at a downfield chemical shift, typically above 10 ppm, and these signals would disappear upon addition of D2O.

The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups would be found at the most downfield positions (typically >160 ppm). The chemical shifts of the pyrrole ring carbons would confirm the substitution pattern.

Solid-State NMR: Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide structural information on the compound in its crystalline or amorphous solid form. 13C CP/MAS NMR is especially useful for characterizing coordination polymers where the compound is used as a linker, providing insights into the local environment of the carbon atoms upon coordination.

Table 3: Predicted 1H NMR Chemical Shifts (ppm) for this compound in DMSO-d6

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H3 (pyrrole) | ~7.0 - 7.5 | Doublet | Coupled to H5. |

| H5 (pyrrole) | ~7.5 - 8.0 | Doublet | Downfield due to proximity to two carboxyl groups. |

| N-CH3 | ~3.7 - 4.0 | Singlet | |

| COOH | > 12.0 | Broad Singlet | Chemical shift is concentration and temperature dependent; exchanges with D2O. |

Note: These are predicted values based on related structures like 1-methyl-1H-pyrrole researchgate.net and pyrrole-2-carboxylic acid. chemicalbook.com Actual values require experimental verification.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M-H]- in negative mode or [M+H]+ in positive mode) would be readily observed, confirming the molecular mass of 169.13 g/mol .

Under higher energy conditions, such as Electron Ionization (EI) or through collision-induced dissociation (CID) in tandem MS, the molecule will fragment in a predictable manner. The most common fragmentation pathways for carboxylic acids involve the loss of water (M-18), the carboxyl group (M-45), and for dicarboxylic acids, the loss of carbon dioxide (M-44). chalmers.se

For this compound, the primary fragmentation pathways are expected to include:

Decarboxylation: Successive losses of CO2 (44 Da) from the two carboxylic acid groups.

Loss of water: Elimination of H2O (18 Da).

Cleavage of the N-methyl group: Loss of a methyl radical (15 Da).

Pyrrole ring fragmentation: Cleavage of the heterocyclic ring structure, leading to smaller charged fragments. The fragmentation of the pyrrole ring itself can lead to characteristic ions. researchgate.net

Table 4: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| 169 | Molecular Ion [M]+• |

| 154 | [M - CH3]+ |

| 152 | [M - OH]+ |

| 125 | [M - CO2]+• or [M - C(O)O]+ |

| 81 | [M - 2xCO2]+• (1-methylpyrrole cation radical) |

Note: The relative abundances of these fragments depend on the ionization method and energy.

Theoretical and Computational Studies of 1 Methyl 1h Pyrrole 2,4 Dicarboxylic Acid Systems

Quantum Mechanical Calculations (DFT, ab initio, MP2)

Quantum mechanical calculations are foundational to modern computational chemistry. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, M06, and M06-2X, offer a balance of computational cost and accuracy, making them suitable for studying relatively large organic molecules. tandfonline.comresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide higher levels of theory for more precise energy and property calculations, often used as benchmarks. researchgate.net These approaches are instrumental in exploring the molecule's intrinsic properties in the absence of environmental factors.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

Studies on similar polysubstituted pyrroles, such as dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate and 2-ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate, show that the five-membered pyrrole (B145914) ring is largely planar. researchgate.netnih.gov The substituents, including the carboxylic acid groups, may be slightly twisted out of this plane. researchgate.netnih.gov In the case of the title compound, the key structural parameters determined via optimization would be the planarity of the pyrrole core and the orientation of the two carboxylic acid groups relative to the ring. The N-methyl group introduces a specific conformational feature, while the electronic structure would be characterized by the distribution of electron density, heavily influenced by the electron-withdrawing carboxylic acid groups.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrrole Ring (Based on Analogous Structures) Data extrapolated from studies on similar pyrrole dicarboxylate compounds.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| N-C (ring) | 1.35 - 1.38 | |

| C-C (ring) | 1.37 - 1.44 | |

| C=C (ring) | 1.37 - 1.39 | |

| Ring Angles | 107 - 110 | |

| C(ring)-C(carboxyl) | 1.47 - 1.50 | |

| C=O (carboxyl) | 1.20 - 1.22 | |

| C-O (carboxyl) | 1.33 - 1.36 |

This table is interactive. You can sort and filter the data.

The presence of rotatable single bonds, specifically the C(ring)–C(carboxyl) bonds, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable of these arrangements (conformers) and the energy barriers between them.

A detailed study of the simpler pyrrole-2-carboxylic acid (PCA) using DFT calculations found that both s-cis and s-trans conformers are possible, relating to the orientation of the carbonyl group relative to the pyrrole ring. researchgate.net Furthermore, these studies confirmed the formation of highly stable cyclic dimers in the solid state, linked by strong intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov

For this compound, a potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of the two carboxylic acid groups. This would reveal the relative stabilities of the various conformers (e.g., where the hydroxyl groups are oriented syn or anti relative to the ring and each other). The N-methyl group prevents the formation of N-H···O hydrogen bonds that are seen in unsubstituted pyrroles, influencing the intermolecular interactions. researchgate.net

Once the optimized, minimum-energy geometry is found, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration (stretches, bends, torsions) and can be directly compared with experimental data from FT-IR and Raman spectroscopy to confirm the structure.

Computational studies on PCA have provided a complete assignment of its vibrational spectrum, identifying characteristic frequencies for the O-H, N-H, C=O, and pyrrole ring stretching and bending modes. researchgate.net For this compound, similar calculations would predict the vibrational modes, with specific frequencies corresponding to the N-CH₃ group vibrations. Time-dependent DFT (TD-DFT) can be used to simulate the electronic (UV-Vis) spectrum, predicting the electronic transitions and absorption maxima. tandfonline.com

Table 2: Predicted Characteristic Vibrational Frequencies for a Pyrrole Carboxylic Acid System Data based on DFT calculations for pyrrole-2-carboxylic acid. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3400 - 3600 (monomer) | Carboxylic acid hydroxyl stretch |

| C-H stretch (ring) | 3100 - 3150 | Aromatic C-H stretch |

| C-H stretch (methyl) | 2900 - 3000 | N-CH₃ group stretch |

| C=O stretch | 1700 - 1750 | Carboxylic acid carbonyl stretch |

| C=C stretch (ring) | 1500 - 1600 | Pyrrole ring stretching |

| C-N stretch (ring) | 1350 - 1450 | Pyrrole ring stretching |

| O-H bend | 1200 - 1400 | In-plane hydroxyl bend |

This table is interactive. You can sort and filter the data.

Investigation of Reaction Mechanisms and Pathways

Computational chemistry is invaluable for mapping the detailed steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is key to understanding how a reaction occurs. Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔE‡ or ΔG‡), which is the primary factor controlling the reaction rate.

For a molecule like this compound, a relevant reaction to study would be its decarboxylation. Studies on the acid-catalyzed decarboxylation of related heterocyclic acids have shown complex mechanisms involving protonation and the formation of specific intermediates. nih.gov Computational methods can distinguish between different proposed mechanisms by comparing the activation energies of their respective rate-determining steps. Intrinsic Reaction Coordinate (IRC) calculations are then used to verify that the identified transition state correctly connects the reactant and product. nist.gov

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Rate-determining step | 0.0 | +25.4 | 25.4 |

This table is interactive. You can sort and filter the data.

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). tandfonline.com

For this compound, the electron-rich pyrrole ring is expected to have a relatively high-energy HOMO, making it susceptible to attack by electrophiles. However, the two electron-withdrawing carboxylic acid groups at positions 2 and 4 will decrease the electron density in the ring and influence the preferred site of reaction. Computational analysis of reactivity indices, derived from DFT, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, can precisely predict the most reactive sites. tandfonline.com The MEP map visually shows regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. For this molecule, the C5 position would be the most likely site for electrophilic substitution.

Analysis of Intermolecular Interactions and Hydrogen Bonding

Computational chemistry provides powerful tools to dissect the complex network of forces that govern the assembly of molecules in the solid state. For this compound, these studies are crucial for understanding its crystal packing and the nature of its interactions with other molecules. Polysubstituted pyrroles are noted for their wide applications, and understanding their intermolecular forces is key to designing new functional materials. researchgate.net In crystal structures, molecules are often linked by hydrogen bonds, forming motifs that dictate the supramolecular architecture. nih.govmdpi.com

Bader Theory and Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework used to analyze the electron density of a system to understand chemical bonding. A key element of this theory is the identification of bond critical points (BCPs), which are specific points in the electron density distribution where the gradient of the density is zero. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond, distinguishing between shared covalent interactions and closed-shell non-covalent interactions.

While specific QTAIM studies on this compound are not extensively documented in dedicated publications, the methodology has been applied to similar 2-acylpyrrole molecules to characterize their electronic structures. researchgate.net For a molecule like this compound, QTAIM analysis would be used to:

Identify and characterize the covalent bonds within the pyrrole ring and the carboxylic acid groups.

Locate and quantify the strength of intermolecular hydrogen bonds , such as those between the carboxylic acid moieties (O-H···O) or between the pyrrole N-H group (in the unmethylated analogue) and a carbonyl oxygen (N-H···O). mdpi.com

The table below conceptualizes the type of data obtained from a hypothetical Bader analysis of intermolecular interactions.

| Interaction Type | Bond Critical Point (BCP) Location | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|---|

| Covalent Bond (e.g., C-C) | Between bonded atoms | High (>0.2) | Negative | Shared interaction, charge accumulation |

| Hydrogen Bond (e.g., O-H···O) | Between H and acceptor atom | Low (0.002-0.04) | Positive | Closed-shell interaction, charge depletion |

| Van der Waals Interaction | Between non-bonded atoms | Very Low (<0.01) | Positive | Weak closed-shell interaction |

Quantitative Assessment of Non-Covalent Interactions

Beyond QTAIM, other computational methods are used to visualize and quantify the non-covalent interactions (NCIs) that are critical for supramolecular assembly.

Non-Covalent Interaction (NCI) Analysis: This method, also known as Reduced Density Gradient (RDG) analysis, allows for the visualization of non-covalent interactions in real space. It generates 3D maps that highlight regions of hydrogen bonding, steric repulsion, and weak van der Waals forces. NCI analysis has been effectively used to confirm the presence of π–π stacking and other weak interactions in heterocyclic systems. mdpi.com